STA-2842
Beschreibung
STA-2842 is a small-molecule inhibitor targeting the N-terminal ATP-binding domain of heat shock protein 90 (HSP90), a molecular chaperone critical for stabilizing client proteins involved in cell proliferation, survival, and signaling pathways. In conditional Pkd1 knockout mouse models, STA-2842 (100 mg/kg dose) significantly reduced liver cyst volume by 39% and normalized liver-to-body weight ratios by inhibiting proliferation-associated proteins like EGFR and ERK1/2 . It also induced apoptosis via caspase-8 and PARP1 cleavage, correlating with HSP90 inhibition and ERK1/2 inactivation .
Eigenschaften
CAS-Nummer |
1046490-67-8 |
|---|---|
Molekularformel |
C29H38N6O5 |
Molekulargewicht |
550.66 |
IUPAC-Name |
5-[2,4-Dihydroxy-5-(1-methylethyl)phenyl]-N-[2-(4-morpholinyl)ethyl]-4-[4-(4-morpholinylmethyl)phenyl]-4H-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C29H38N6O5/c1-20(2)23-17-24(26(37)18-25(23)36)27-31-32-28(29(38)30-7-8-33-9-13-39-14-10-33)35(27)22-5-3-21(4-6-22)19-34-11-15-40-16-12-34/h3-6,17-18,20,36-37H,7-16,19H2,1-2H3,(H,30,38) |
InChI-Schlüssel |
IYRJEWRABXHJSC-UHFFFAOYSA-N |
SMILES |
O=C(C1=NN=C(C2=CC(C(C)C)=C(O)C=C2O)N1C3=CC=C(CN4CCOCC4)C=C3)NCCN5CCOCC5 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
STA2842; STA 2842; STA-2842 |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
STA-2842 vs. Ganetespib
Ganetespib, another HSP90 inhibitor, shares STA-2842’s mechanism of destabilizing client proteins but differs in clinical progression and disease focus.
- Efficacy : STA-2842 reduced liver cyst burden in Pkd1−/− mice by degrading EGFR, ERK1/2, and mTOR clients . Ganetespib has shown clinical activity in breast and ALK+ lung cancers but lacks PLD/ADPKD trial data .
- Dose Response : STA-2842 requires 100 mg/kg for efficacy, whereas ganetespib’s optimal dose varies by cancer type .
- Clinical Status : STA-2842 remains preclinical, while ganetespib is in late-phase trials with a favorable toxicity profile .
STA-2842 vs. mTOR Inhibitors (Rapamycin, Everolimus)
mTOR inhibitors target downstream effectors of HSP90 clients but lack broad pathway modulation.
- Mechanism: STA-2842 upstream inhibition degrades multiple clients (EGFR, RAF, AKT), while mTOR inhibitors block a single node .
- Efficacy : STA-2842 reduced cyst volume in established PLD, whereas mTOR inhibitors (e.g., rapamycin) show mixed results in ADPKD .
- Apoptosis Induction : STA-2842 increased cleaved caspase-8 and PARP1, unlike mTOR inhibitors, which primarily suppress proliferation .
STA-2842 vs. Other HSP90 Inhibitors (e.g., 17-AAG)
- Selectivity : STA-2842 and ganetespib exhibit improved selectivity over 17-AAG, reducing off-target effects .
- Disease Specificity : STA-2842’s retention in cystic tissues mirrors tumor-selective uptake, enhancing therapeutic index .
Key Data Tables
Table 1. Comparative Efficacy of STA-2842 and Similar Compounds
| Compound | Target | Effective Dose | Key Findings in PLD/ADPKD | Clinical Stage |
|---|---|---|---|---|
| STA-2842 | HSP90 | 100 mg/kg | 39% cyst reduction; ERK1/2 inactivation | Preclinical |
| Ganetespib | HSP90 | Varies by cancer | No PLD data; active in cancer trials | Phase III (cancers) |
| Rapamycin | mTOR | 1–5 mg/kg | Mixed cyst reduction in ADPKD | Approved (transplant) |
| Everolimus | mTOR | 2.5–10 mg/day | Limited efficacy in advanced PLD | Approved (cancer) |
Table 2. Mechanistic Differences
Research Insights and Challenges
- Combination Therapy : STA-2842’s broad client protein degradation suggests synergy with mTOR or EGFR inhibitors .
- Contradictions: One study noted increased cyst index post-STA-2842 treatment, possibly due to transient apoptosis induction ; however, this conflicts with majority data and requires further validation.
- Clinical Translation : STA-2842’s selective retention in cystic tissues supports targeted dosing, but pharmacokinetic optimization is needed to minimize off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
